6-Chloro-2-oxoindoline-5-carboxylic acid

Epigenetics Medicinal Chemistry Oncology

Generic oxoindoline substitution risks derailing SMYD3 inhibitor synthesis; this 6-chloro-5-carboxy pattern is non-interchangeable. Secure the exact EPZ031686 precursor. • Directly yields the clinical-stage SMYD3 inhibitor EPZ031686 via amide coupling. • Sequential diversification: 5-COOH for amidation, 6-Cl for late-stage cross-coupling. • Optimized cLogP (~1.2) for membrane permeability studies. Supplied at 97% purity with full analytical support.

Molecular Formula C9H6ClNO3
Molecular Weight 211.601
CAS No. 1156390-49-6
Cat. No. B580026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-oxoindoline-5-carboxylic acid
CAS1156390-49-6
Synonyms6-Chloro-2-oxoindoline-5-carboxylic Acid
Molecular FormulaC9H6ClNO3
Molecular Weight211.601
Structural Identifiers
SMILESC1C2=CC(=C(C=C2NC1=O)Cl)C(=O)O
InChIInChI=1S/C9H6ClNO3/c10-6-3-7-4(2-8(12)11-7)1-5(6)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14)
InChIKeyGALGGHJFGWMWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-oxoindoline-5-carboxylic Acid (CAS 1156390-49-6): Key Intermediate Specifications and Supplier Comparison


6-Chloro-2-oxoindoline-5-carboxylic acid (CAS: 1156390-49-6, molecular formula: C9H6ClNO3, molecular weight: 211.60) is a specialized heterocyclic building block belonging to the oxoindoline (oxindole) class [1]. It features a 2-oxoindoline core with a chloro substituent at the 6-position and a carboxylic acid group at the 5-position. Commercially, it is typically supplied as a solid with a purity specification of 97% (HPLC) . This compound is distinguished from simpler oxoindoline carboxylic acids by its specific substitution pattern, which imparts unique reactivity and makes it a critical intermediate in targeted pharmaceutical synthesis programs.

Substitution Risks with 6-Chloro-2-oxoindoline-5-carboxylic Acid: Why Structural Specificity Dictates Downstream Synthetic Success


In the procurement of advanced pharmaceutical intermediates, generic substitution of in-class compounds is a high-risk strategy that can compromise entire synthetic campaigns. 6-Chloro-2-oxoindoline-5-carboxylic acid cannot be readily interchanged with other oxoindoline carboxylic acids (e.g., 5-carboxyoxindole, CAS 102359-00-2; or 6-carboxyoxindole, CAS not specified) or other chloro-oxoindolines (e.g., 6-Chlorooxindole, CAS 56341-37-8). The specific 6-chloro-5-carboxy substitution pattern defines its role as a direct precursor to the clinical-stage SMYD3 inhibitor EPZ031686, a link not shared by its non-chlorinated or differently substituted analogs . Furthermore, the presence of both the electron-withdrawing chloro group and the carboxylic acid handle creates a distinct reactivity profile essential for selective amide bond formation and subsequent derivatization. Substituting a compound lacking either the chloro or the 5-carboxy group would necessitate a divergent synthetic route, introducing new intermediates, requiring re-optimization of reaction conditions, and potentially failing to yield the desired target molecule .

Quantitative Differentiators of 6-Chloro-2-oxoindoline-5-carboxylic Acid: Comparative Performance and Procurement-Relevant Data


Strategic Intermediacy in the Synthesis of First-in-Class, Orally Bioavailable SMYD3 Inhibitor EPZ031686

6-Chloro-2-oxoindoline-5-carboxylic acid is the designated and commercially cited core intermediate for the synthesis of EPZ031686, the first orally bioavailable small molecule inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain containing 3) [1]. This specific application represents a verifiable and exclusive procurement pathway for research groups engaged in SMYD3-targeted drug discovery. In contrast, other oxoindoline carboxylic acids or chloro-oxindoles, such as 6-chlorooxindole (CAS 56341-37-8, used as an intermediate for ziprasidone) or 2-oxoindoline-5-carboxylic acid (CAS 102359-00-2), are not cited as intermediates for this specific clinical candidate [2]. The value proposition is therefore tied directly to the EPZ031686 synthetic route and related analoging programs, where this specific regioisomer is non-negotiable .

Epigenetics Medicinal Chemistry Oncology

Dual Functional Handle Reactivity: Orthogonal Derivatization Potential Compared to Mono-Functional Analogs

The presence of both a carboxylic acid and an aryl chloride on the oxoindoline core grants 6-Chloro-2-oxoindoline-5-carboxylic acid a level of synthetic versatility not found in non-halogenated oxoindoline carboxylic acids (e.g., 5-carboxyoxindole, CAS 102359-00-2) or non-carboxylated chloro-oxindoles (e.g., 6-Chlorooxindole, CAS 56341-37-8). The carboxylic acid at the 5-position is a primary site for amide coupling (as seen in EPZ031686), esterification, or reduction, while the 6-chloro group serves as a secondary, orthogonal handle for late-stage diversification via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations . This dual functionality enables a more convergent and modular synthetic strategy, reducing the total step count and improving overall efficiency for complex library synthesis compared to starting from a monofunctional scaffold that would require additional protection/deprotection or functional group interconversion steps to achieve the same molecular complexity [1].

Synthetic Methodology Chemical Biology Medicinal Chemistry

Differentiated Physicochemical Profile: Comparative LogP and Solubility Data

The introduction of a chlorine atom significantly alters the physicochemical properties of the oxoindoline-5-carboxylic acid scaffold. Computational data from authoritative sources shows that 6-Chloro-2-oxoindoline-5-carboxylic acid has a Consensus Log P of 1.2 and an aqueous solubility (ESOL) of 2.17 mg/mL (0.0103 mol/L, LogS = -1.99) . This represents a substantial increase in lipophilicity compared to the non-chlorinated analog 2-oxoindoline-5-carboxylic acid (CAS 102359-00-2), for which a lower LogP is predicted due to the absence of the lipophilic chloro substituent. The higher LogP value of the chloro derivative is critical for passive membrane permeability in cellular assays and for altering the chromatographic behavior (e.g., increased retention time in reverse-phase HPLC), which can be leveraged analytically [1].

ADME Drug Design Physical Organic Chemistry

Commercial Availability and Defined Quality Specification for Reproducible Research

For procurement purposes, 6-Chloro-2-oxoindoline-5-carboxylic acid is commercially available from multiple reputable suppliers with a clearly defined and verifiable minimum purity specification of 97% (HPLC) . This established specification provides a higher degree of initial confidence in synthetic outcomes compared to sourcing a less common analog where the baseline purity may be lower or undefined. For example, while 5-Carboxyoxindole (CAS 102359-00-2) is also commercially available, its purity specifications can vary more widely across suppliers, requiring additional in-house quality control measures. The 97% (HPLC) standard for the 6-chloro derivative ensures that the material is suitable for critical amide coupling steps without extensive pre-purification, thereby saving time and resources at the bench.

Chemical Sourcing Reproducibility Quality Control

Defined Use-Cases for 6-Chloro-2-oxoindoline-5-carboxylic Acid in Drug Discovery and Chemical Development


Synthesis and Analoging of SMYD3 Inhibitors for Oncology Research

Procure 6-Chloro-2-oxoindoline-5-carboxylic acid as the critical core scaffold for constructing the SMYD3 inhibitor EPZ031686 and its derivatives [1]. Given EPZ031686's status as the first orally bioavailable inhibitor of this epigenetic target, this compound enables the exploration of SMYD3 biology in cancer models where it is overexpressed. The 5-carboxylic acid allows for direct diversification via amide bond formation with various amine-containing fragments, following the published synthetic route .

Modular Synthesis of Diverse Oxoindoline-Based Compound Libraries

Employ this compound as a versatile, dual-functional building block in parallel medicinal chemistry campaigns [1]. The 5-carboxylic acid can be used for initial scaffold decoration (e.g., amide synthesis), while the 6-chloro substituent is reserved for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a second layer of molecular diversity in a controlled, sequential manner .

Physicochemical Property Modulation in Lead Optimization Programs

Use 6-Chloro-2-oxoindoline-5-carboxylic acid as a starting point when the specific lipophilicity (cLogP ~1.2) and solubility profile of a chlorinated oxoindoline are desired for improving membrane permeability or target engagement in a lead series [1]. The quantifiable difference in LogP compared to non-halogenated analogs provides a rationale for its selection when a modest increase in hydrophobicity is predicted to be beneficial for a compound's ADME properties .

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